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Compound of Interest

Compound Name:
5-methoxy-2,3-dihydro-1H-inden-

1-amine

Cat. No.: B1587977 Get Quote

An In-Depth Technical Guide to the Chemical Properties and Synthetic Pathways of 5-
methoxy-2,3-dihydro-1H-inden-1-amine

Introduction
5-methoxy-2,3-dihydro-1H-inden-1-amine is a substituted aminoindane derivative of

significant interest in medicinal chemistry and drug development. The aminoindane scaffold is a

core structural feature in numerous neuroactive compounds, valued for its rigid framework that

allows for precise orientation of functional groups for interaction with biological targets. The

presence of a methoxy group at the 5-position, a common feature in compounds targeting the

central nervous system, further enhances its potential for pharmacological activity. This guide

provides a comprehensive overview of the chemical properties, a detailed, field-proven

synthetic protocol, analytical characterization, and a discussion of the potential applications for

this compound, tailored for researchers and drug development professionals.

Core Chemical and Physical Properties
5-methoxy-2,3-dihydro-1H-inden-1-amine is a chiral molecule, existing as a racemic mixture

or as individual (R) and (S) enantiomers.[1][2] Its fundamental properties are summarized

below. It is important to note that while some physical properties are derived from predictive

models, they serve as a valuable baseline for experimental design.

Table 1: Chemical Identifiers and Physicochemical Properties
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Property Value Source

IUPAC Name
5-methoxy-2,3-dihydro-1H-

inden-1-amine
Appchem[3]

CAS Number 52372-95-9 (Racemate) Appchem[3]

132154-13-3 ((R)-enantiomer) Guidechem[1]

132154-15-5 ((S)-enantiomer) Guidechem[1]

Molecular Formula C₁₀H₁₃NO Appchem[3]

Molecular Weight 163.22 g/mol Appchem[3]

Density (Predicted) 1.087 ± 0.06 g/cm³ Guidechem[1]

Boiling Point (Predicted) 277.6 ± 40.0 °C Guidechem[1]

Flash Point (Predicted) 128.2 ± 20.6 °C Guidechem[1]

pKa (Predicted) 9.33 ± 0.20 ChemicalBook[4]

LogP (Predicted) 1.821 Guidechem[1]

Synthesis Methodology: A Self-Validating Protocol
The synthesis of 5-methoxy-2,3-dihydro-1H-inden-1-amine is most effectively and commonly

achieved through the reductive amination of the corresponding ketone, 5-methoxy-1-indanone.

This precursor is commercially available and provides a direct and high-yielding pathway to the

target amine.[5][6] The protocol described below is a robust, self-validating system that ensures

high purity and yield.

Causality Behind Experimental Choices
The chosen methodology, reductive amination, is a cornerstone of amine synthesis due to its

efficiency and operational simplicity. The reaction proceeds in two key stages: the formation of

an imine intermediate followed by its reduction to the amine.

Choice of Amine Source: Ammonium acetate is selected as the amine source. Upon heating,

it exists in equilibrium with ammonia and acetic acid. The ammonia serves as the nucleophile

for imine formation, while the acetic acid acts as a mild catalyst for the initial condensation
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reaction by protonating the ketone's carbonyl oxygen, thereby activating it towards

nucleophilic attack.

Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of

choice for this transformation. Its key advantage is its selective reactivity; it readily reduces

the protonated imine intermediate but is significantly less reactive towards the ketone

starting material under mildly acidic conditions. This selectivity prevents the competing

reduction of 5-methoxy-1-indanone to the corresponding alcohol, thereby maximizing the

yield of the desired amine.

Solvent and Temperature: Anhydrous methanol is an excellent solvent for this reaction, as it

effectively dissolves both the reactants and the reducing agent. The reaction is typically

conducted at room temperature to ensure controlled reactivity and minimize side reactions.

Detailed Step-by-Step Experimental Protocol
Materials:

5-methoxy-1-indanone

Ammonium acetate (NH₄OAc)

Sodium cyanoborohydride (NaBH₃CN)

Anhydrous methanol (MeOH)

Hydrochloric acid (HCl, concentrated)

Sodium hydroxide (NaOH)

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Argon or Nitrogen gas supply

Standard glassware for organic synthesis
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Procedure:

Reaction Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir

bar, add 5-methoxy-1-indanone (1.0 eq).

Reagent Addition: Add ammonium acetate (10.0 eq) followed by anhydrous methanol

(approx. 0.2 M concentration relative to the ketone).

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) and seal it.

Dissolution and Imine Formation: Stir the mixture at room temperature for 30-60 minutes to

allow for the dissolution of solids and the initial formation of the imine intermediate.

Reduction: In a single portion, add sodium cyanoborohydride (1.5 eq) to the stirring solution.

Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The

reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting

ketone.

Quenching: Upon completion, carefully quench the reaction by slowly adding 1 M HCl

solution until the pH is acidic (~pH 2-3). This will neutralize any remaining reducing agent

and protonate the product amine. Stir for 20-30 minutes.

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

Work-up (Basification and Extraction): To the remaining aqueous residue, add a saturated

solution of NaOH until the pH is strongly basic (~pH 12-14). This deprotonates the amine,

rendering it soluble in organic solvents. Transfer the mixture to a separatory funnel and

extract three times with an organic solvent such as dichloromethane or ethyl acetate.

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium

sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield

the crude 5-methoxy-2,3-dihydro-1H-inden-1-amine as an oil or solid.
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Purification (Optional): If necessary, the crude product can be purified by flash column

chromatography on silica gel.

Visualization of Synthetic Workflow
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2. Basify (NaOH)

3. Extraction (DCM/EtOAc)

Purified Product
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Caption: Reductive amination workflow for synthesizing the target amine.

Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques

is employed. Below are the expected spectral characteristics for 5-methoxy-2,3-dihydro-1H-
inden-1-amine.

Table 2: Expected Spectroscopic Data
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Technique Expected Characteristics

¹H NMR

Aromatic Protons: Signals between ~6.7-7.2

ppm. CH-NH₂ Proton: A multiplet around ~4.2

ppm. -OCH₃ Protons: A sharp singlet around

~3.8 ppm. -CH₂- Protons: Multiplets between

~1.8-3.0 ppm. -NH₂ Protons: A broad singlet,

chemical shift is concentration and solvent

dependent.

¹³C NMR

Aromatic Carbons: Signals between ~110-160

ppm (including the C-OCH₃ carbon). C-NH₂

Carbon: Signal around ~55-60 ppm. -OCH₃

Carbon: Signal around ~55 ppm. -CH₂-

Carbons: Signals in the aliphatic region, ~25-40

ppm.

Mass Spec (MS)

[M+H]⁺: Expected at m/z = 164.10,

corresponding to the protonated molecular ion

(C₁₀H₁₄NO⁺).

IR Spectroscopy

N-H Stretch: A characteristic broad absorption

band around 3300-3400 cm⁻¹. C-H Stretch

(Aromatic/Aliphatic): Absorptions around 2850-

3100 cm⁻¹. C-O Stretch (Aryl Ether): A strong

absorption around 1240-1260 cm⁻¹.

Potential Applications and Pharmacological Context
While specific pharmacological data for 5-methoxy-2,3-dihydro-1H-inden-1-amine is not

extensively published, its structural similarity to well-characterized compounds provides a

strong basis for predicting its potential applications.

Monoamine Oxidase (MAO) Inhibition: The 1-aminoindane structure is the core of rasagiline,

a potent and selective inhibitor of monoamine oxidase B (MAO-B) used in the treatment of

Parkinson's disease.[7] Research into novel 2,3-dihydro-1H-inden-1-amine derivatives has

shown promise for developing new MAO-B inhibitors.[7] It is therefore highly probable that 5-
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methoxy-2,3-dihydro-1H-inden-1-amine could serve as a scaffold or lead compound for

novel MAO inhibitors.

Serotonergic Activity: Many aminoindane and methoxy-substituted indole derivatives interact

with the serotonin system.[8] For instance, the structural isomer 5-methoxy-2-aminoindane

(MEAI) is a known serotonin releasing agent.[9] Another related compound, 1-aminomethyl-

5-methoxyindane (AMMI), also acts as a selective serotonin releasing agent (SSRA).[10]

This suggests a high likelihood that 5-methoxy-2,3-dihydro-1H-inden-1-amine could

modulate serotonin receptors or transporters, making it a candidate for research into mood

disorders, anxiety, or other CNS-related conditions.

Dopaminergic Activity: The 2-amino-5-methoxyindane isomer has also been investigated as

a dopaminergic compound.[4] Given the structural similarities, the 1-amine derivative

warrants investigation for its potential effects on the dopamine system, which could have

implications for neurological and psychiatric disorders.

Logical Pathway for Target Evaluation

5-Methoxy-2,3-dihydro-1H-inden-1-amine

Core 1-Aminoindane Scaffold Known Bioactive Analogs
(Rasagiline, MEAI, AMMI)

Structural Similarity

MAO-B Inhibition
(Parkinson's Disease)

Basis: Rasagiline [15]

Serotonergic Modulation
(Depression, Anxiety)

Basis: MEAI, AMMI [6, 7]

Dopaminergic Activity
(Neurological Disorders)

Basis: 2-amino isomer [11]
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Caption: Rationale for investigating the pharmacological targets of the title compound.

Conclusion
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5-methoxy-2,3-dihydro-1H-inden-1-amine represents a valuable chemical entity with

significant, albeit largely unexplored, potential in drug discovery. Its straightforward synthesis

from commercially available precursors, combined with a structural framework common to

potent neuropharmacological agents, makes it an attractive target for further investigation. The

protocols and predictive data outlined in this guide provide a solid foundation for researchers to

synthesize, characterize, and explore the therapeutic applications of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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